

A Researcher's Guide to Docosatetraenoyl-CoA: Reference Standards and Applications

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Compound of Interest

Compound Name: *all-cis-10,13,16,19-Docosatetraenoyl-CoA*

Cat. No.: *B15549093*

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For Researchers, Scientists, and Drug Development Professionals

Docosatetraenoyl-CoA, also commonly known as adrenoyl-CoA, is a critical intermediate in the metabolism of very-long-chain fatty acids (VLCFAs). As the coenzyme A ester of docosatetraenoic acid (adrenic acid, 22:4n-6), it plays a pivotal role in cellular signaling and lipid homeostasis. This guide provides a comprehensive overview of available reference materials, their applications, and detailed experimental protocols for researchers investigating the metabolic pathways and cellular functions of this important molecule.

Comparison of Commercially Available Related Standards

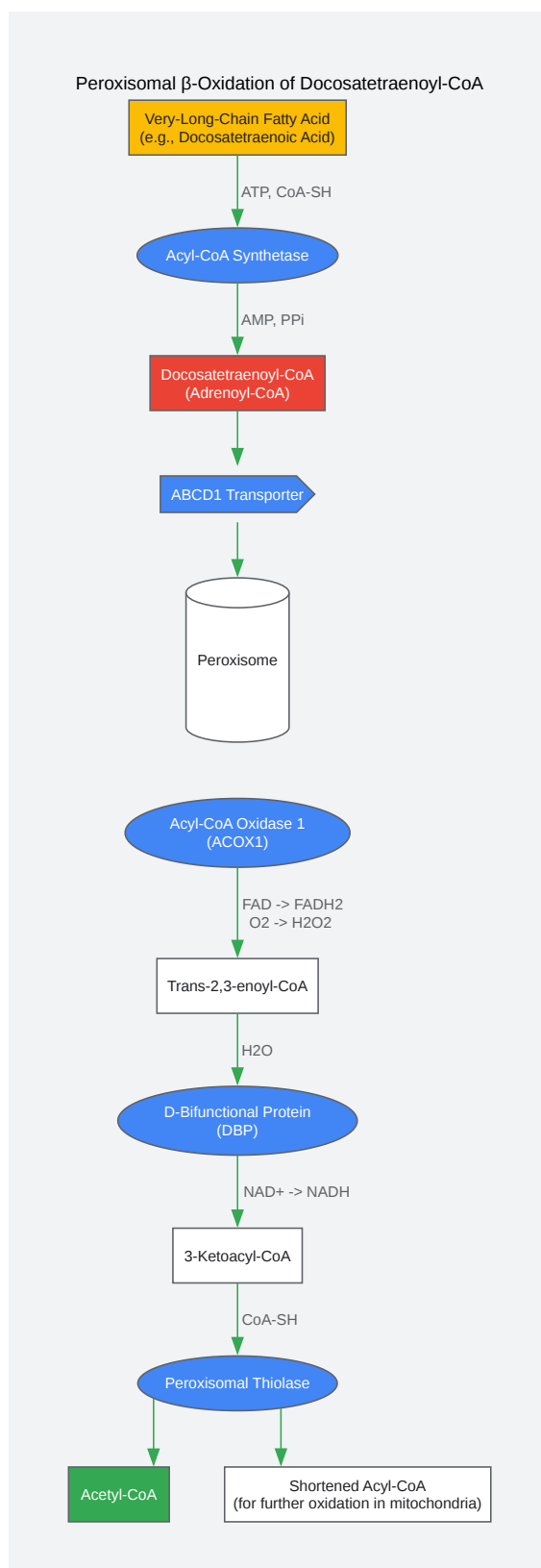
Direct commercial availability of a standalone docosatetraenoyl-CoA reference standard is limited. However, several related compounds are available that serve as essential tools for studying its metabolism and downstream effects. These include the free fatty acid (adrenic acid) and phospholipids containing the adrenoyl moiety. Below is a comparison of representative products from leading suppliers.

Product Name	Supplier	Catalog Number	Purity	Formulation	Storage
Adrenic Acid	Cayman Chemical	90300	≥98%	A solution in ethanol	-20°C
Adrenic Acid	Santa Cruz Biotechnology	sc-205414	≥98%	A solution in ethanol	-20°C
1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE	Cayman Chemical	10007353	≥98%	A solution in chloroform	-20°C
Adrenoyl Ethanolamide	Cayman Chemical	90385	≥98%	A solution in ethanol	-20°C

Note: Purity and formulation may vary by lot. Researchers should always consult the lot-specific certificate of analysis.

The Role of Docosatetraenoyl-CoA in Peroxisomal β -Oxidation

Docosatetraenoyl-CoA is a key substrate in the peroxisomal β -oxidation pathway, which is responsible for the initial breakdown of VLCFAs. Deficiencies in this pathway can lead to the accumulation of VLCFAs and are associated with severe genetic disorders such as Zellweger syndrome and X-linked adrenoleukodystrophy.^{[1][2][3]} The following diagram illustrates the entry of docosatetraenoyl-CoA into this critical metabolic process.



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Caption: Peroxisomal β -oxidation of Docosatetraenoyl-CoA.

Experimental Protocols

Accurate quantification and analysis of docosatetraenoyl-CoA are essential for understanding its metabolic fate and cellular functions. Below is a standard protocol for the analysis of docosatetraenoyl-CoA and other acyl-CoAs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of Docosatetraenoyl-CoA by LC-MS/MS

1. Objective: To quantify the levels of docosatetraenoyl-CoA in biological samples (e.g., cell lysates, tissue homogenates).

2. Materials:

- Docosatetraenoyl-CoA reference standard
- Internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Ammonium acetate
- Formic acid
- Solid-phase extraction (SPE) cartridges (for sample cleanup)
- LC-MS/MS system (equipped with a C18 reversed-phase column)

3. Sample Preparation:

- Homogenize cell pellets or tissues in a suitable extraction buffer (e.g., acetonitrile/water).
- Add the internal standard to the homogenate.

- Centrifuge to pellet proteins and cellular debris.
- Perform solid-phase extraction on the supernatant to enrich for acyl-CoAs and remove interfering substances.
- Elute the acyl-CoAs from the SPE cartridge.
- Dry the eluate under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 50% methanol in water).

4. LC-MS/MS Analysis:

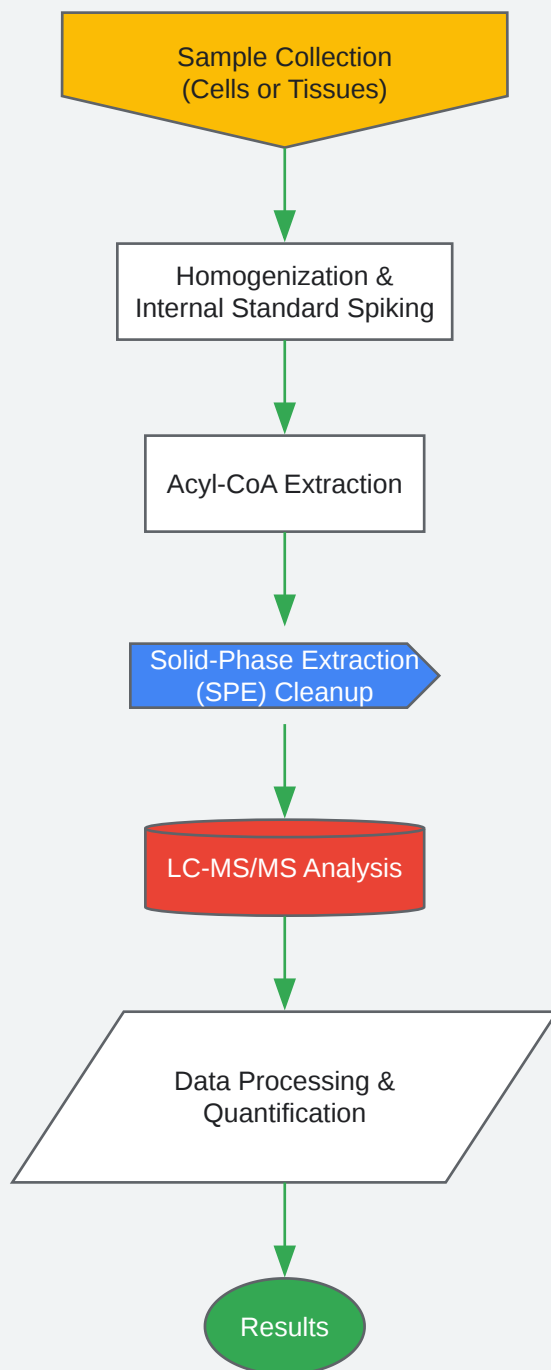
- Liquid Chromatography (LC):
 - Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 μ m)
 - Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
 - Gradient: A suitable gradient to separate docosatetraenoyl-CoA from other acyl-CoAs.
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 5-10 μ L
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Scan Type: Multiple Reaction Monitoring (MRM)
 - Precursor Ion (Q1): $[M+H]^+$ for docosatetraenoyl-CoA
 - Product Ion (Q3): A characteristic fragment ion (e.g., loss of the phosphopantetheine group)
 - Optimize collision energy and other MS parameters for maximum sensitivity.

5. Data Analysis:

- Generate a standard curve using the docosatetraenoyl-CoA reference standard.
- Calculate the peak area ratio of the analyte to the internal standard.
- Quantify the amount of docosatetraenoyl-CoA in the samples by interpolating from the standard curve.

The following diagram outlines a typical experimental workflow for the analysis of docosatetraenoyl-CoA.

Experimental Workflow for Docosatetraenoyl-CoA Analysis

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Caption: Workflow for Docosatetraenoyl-CoA analysis.

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